4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(4-ethylpiperazin-1-yl)pyrimidine
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Overview
Description
4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(4-ethylpiperazino)pyrimidine is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a pyrimidine core substituted with a chlorophenyl group, a difluoromethyl group, and an ethylpiperazino group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-6-(difluoromethyl)-2-(4-ethylpiperazino)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the chlorophenyl group through a nucleophilic aromatic substitution reaction. The difluoromethyl group can be added via a halogen exchange reaction, and the ethylpiperazino group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(4-ethylpiperazino)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(4-ethylpiperazino)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-6-(difluoromethyl)-2-(4-ethylpiperazino)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-6-(trifluoromethyl)-2-(4-methylpiperazino)pyrimidine
- 4-(4-Bromophenyl)-6-(difluoromethyl)-2-(4-ethylpiperazino)pyrimidine
- 4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(4-methylpiperazino)pyrimidine
Uniqueness
4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(4-ethylpiperazino)pyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H19ClF2N4 |
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Molecular Weight |
352.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-6-(difluoromethyl)-2-(4-ethylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C17H19ClF2N4/c1-2-23-7-9-24(10-8-23)17-21-14(11-15(22-17)16(19)20)12-3-5-13(18)6-4-12/h3-6,11,16H,2,7-10H2,1H3 |
InChI Key |
OPVCXBMMDWVDOC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=CC(=N2)C(F)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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